4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide
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Overview
Description
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide is a synthetic organic compound with a molecular formula of C11H10ClN3O2S. This compound is notable for its inclusion of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a halogenated ketone with thiourea under acidic conditions.
Attachment of the Benzene Ring: The thiazole ring is then reacted with a benzene derivative, such as 4-hydroxybenzaldehyde, under basic conditions to form the desired compound.
Introduction of the Hydroxy Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzene-1-carboximidamide
- 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-methylbenzene-1-carboximidamide
Uniqueness
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide is unique due to the presence of both the thiazole ring and the hydroxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGIDUBXBHNRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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